2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Thiophene Substitution: The thiophene group can be attached to the piperidine ring through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form dihydrobenzoxazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or ion channels in the nervous system.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors, leading to changes in cellular responses such as ion flux or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-thiazole: Similar structure but with a thiazole ring instead of a benzoxazole ring.
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a benzoxazole ring.
Uniqueness
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a thiophene-substituted piperidine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(4-thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-5-14-13(4-1)17-16(19-14)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQVGFAHTBAVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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